[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine
CAS No.: 1183985-17-2
VCID: VC2705179
Molecular Formula: C14H14FNO
Molecular Weight: 231.26 g/mol
* For research use only. Not for human or veterinary use.
![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine - 1183985-17-2](/images/structure/VC2705179.png)
Description |
[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of a methanamine group attached to an aromatic system, which includes a fluorinated and methoxylated phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as an intermediate in the production of pharmaceuticals. Synthesis and Chemical ReactionsThe synthesis of [4-(3-fluoro-4-methoxyphenyl)phenyl]methanamine typically involves several steps, which may vary depending on the laboratory setup and desired yield. Generally, these processes involve heating and stirring for several hours. Chemical ReactionsThis compound participates in various chemical reactions typical of aromatic amines, including:
Biological Activities
Spectroscopic DataWhile specific spectroscopic data (e.g., NMR, IR) for [4-(3-fluoro-4-methoxyphenyl)phenyl]methanamine are not detailed in the available literature, related compounds typically exhibit characteristic signals in their NMR spectra due to the aromatic and amine functionalities. Availability and SuppliersThis compound can be sourced from various chemical suppliers, including Thermo Scientific and Chemenu, under different catalog numbers . |
---|---|
CAS No. | 1183985-17-2 |
Product Name | [4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine |
Molecular Formula | C14H14FNO |
Molecular Weight | 231.26 g/mol |
IUPAC Name | [4-(3-fluoro-4-methoxyphenyl)phenyl]methanamine |
Standard InChI | InChI=1S/C14H14FNO/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-8H,9,16H2,1H3 |
Standard InChIKey | FRUTYCMXMDIYGA-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)F |
Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)F |
PubChem Compound | 61033937 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume